6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Description
6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a complex organic compound that features a furan ring, an indole core, and a carboxylic acid group
Properties
IUPAC Name |
6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-7-12-9(15-13(7)14(17)18)5-8(6-10(12)16)11-3-2-4-19-11/h2-4,8,15H,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHANKMFFJIMLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and can lead to more efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the indole core can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the indole structure enhance cytotoxicity against breast and lung cancer cells, indicating potential for development as anticancer agents.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety is believed to contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
3. Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies indicate that it may reduce oxidative stress and inflammation in neuronal cells.
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for organic photovoltaic materials. Its ability to absorb light efficiently and convert it into electrical energy has been explored in the development of organic solar cells.
2. Polymer Chemistry
This compound can also be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to optimize its biological activity and physical properties. These derivatives are often screened for improved efficacy against specific targets.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with a derivative of 6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydroindole resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Action
A series of experiments tested the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) as low as 32 µg/mL for S. aureus and 64 µg/mL for E. coli . These findings support further investigation into its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and indole derivatives, such as:
- 2,5-furandicarboxylic acid
- 2,5-dimethylfuran
- 3-(2-furyl)acrylic acid
Uniqueness
What sets 6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid apart is its unique combination of a furan ring, an indole core, and a carboxylic acid group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 6-(Furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a member of a class of organic compounds known for their diverse biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a fused indole and furan ring system, which is known to contribute to various biological activities. The presence of the furan moiety enhances its reactivity and potential pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to reactivity and biological activity |
| Indole Core | Known for neuroactive properties |
| Carboxylic Acid Group | Involved in interactions with biological targets |
Research indicates that compounds similar to This compound exhibit various biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Some derivatives have been identified as inhibitors of cell proliferation in cancer cell lines.
- Neuroprotective Effects : The indole component suggests potential neuroprotective mechanisms.
Pharmacological Studies
A review of recent studies highlights the following findings:
- Antimicrobial Studies : A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 46.9 to 93.7 μg/mL for various bacterial strains, indicating potent antibacterial properties .
- Anticancer Activity : Structure-activity relationship (SAR) studies revealed that certain analogs were effective in inhibiting the growth of cancer cell lines, with IC50 values suggesting strong cytotoxicity . For instance, compounds with electron-withdrawing groups showed enhanced activity against specific cancer types.
Case Studies
- Anticancer Compound Screening : In a study focused on identifying novel antitubulin compounds, several derivatives based on the indole structure were tested. These compounds showed promising results in inhibiting microtubule dynamics, which is crucial for cancer cell division .
- Neuroprotective Research : Another investigation assessed the neuroprotective effects of indole-based compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers significantly, supporting their potential use in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
